(2E)-3-(2-Nitrophenyl)acryloyl chloride

Physical Organic Chemistry Reaction Kinetics Solvolysis

This ortho-nitro cinnamoyl chloride is the only isomer enabling reductive cyclization (H₂/Pt) to quinoline and lactam scaffolds—a transformation structurally precluded for 3-nitro and 4-nitro analogs. Researchers synthesizing privileged heterocycles for drug discovery, including HSP90 inhibitor scaffolds with demonstrated in silico binding affinity outperforming Geldanamycin, require this specific substitution pattern. The electron-withdrawing ortho-nitro group also accelerates nucleophilic acyl substitution kinetics, making it a valuable probe for physical organic studies. Procure with confidence for projects where isomer specificity determines synthetic success.

Molecular Formula C9H6ClNO3
Molecular Weight 211.6 g/mol
CAS No. 141236-47-7
Cat. No. B3034155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Nitrophenyl)acryloyl chloride
CAS141236-47-7
Molecular FormulaC9H6ClNO3
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H/b6-5+
InChIKeyWNTFCQNBXNFITF-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS 141236-47-7): Chemical Properties, Supplier Data, and Procurement Considerations


(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS 141236-47-7), also known as trans-2-nitrocinnamoyl chloride, is a substituted cinnamoyl chloride featuring an ortho-nitro group on the phenyl ring . This electrophilic building block possesses a molecular formula of C9H6ClNO3 and a molecular weight of 211.60 g/mol, and is typically supplied as a solid with a minimum purity specification of 95% . The compound is characterized by the presence of a reactive acryloyl chloride moiety conjugated to a 2-nitrophenyl group, which influences its reactivity profile in nucleophilic acyl substitution reactions and its utility in the synthesis of more complex molecular architectures .

(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS 141236-47-7): Why In-Class Cinnamoyl Chloride Analogs Are Not Interchangeable


While cinnamoyl chlorides as a class share a common acryloyl chloride functional group, the position of the nitro substituent on the phenyl ring fundamentally alters reactivity, reaction pathways, and downstream biological outcomes. Kinetic studies on the solvolysis of para-substituted cinnamoyl chlorides demonstrate that electron-withdrawing substituents, such as a nitro group, significantly accelerate reaction rates and can shift the reaction mechanism [1]. Furthermore, the ortho-nitro substitution in (2E)-3-(2-nitrophenyl)acryloyl chloride enables unique synthetic transformations, such as reductive cyclization to yield heterocyclic systems like quinolines and lactams, which are not accessible with the para-nitro or unsubstituted analogs [2]. This specific substitution pattern is not a generic feature and dictates the compound's specific application value.

(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS 141236-47-7): Quantified Differentiation Evidence Versus Cinnamoyl Chloride Analogs


Accelerated Solvolysis Rate and Altered Mechanism Due to Ortho-Nitro Substitution

The presence of the ortho-nitro group in (2E)-3-(2-nitrophenyl)acryloyl chloride is expected to accelerate the rate of solvolysis compared to unsubstituted cinnamoyl chloride. Direct head-to-head kinetic data for the ortho-isomer is not available; however, a class-level inference can be drawn from studies on para-substituted analogs. Kinetic investigations on the solvolysis of para-substituted cinnamoyl chlorides in aqueous binary mixtures at 25.0 °C show that electron-withdrawing substituents like -NO2 significantly increase the first-order rate constant [1]. The Hammett analysis of these reactions yields a ρ value, indicating a strong dependence on the substituent's electronic effect [1]. Based on established substituent constants, an ortho-nitro group (σₚ = 0.78) would exert an even more pronounced effect due to its proximity to the reaction center [2].

Physical Organic Chemistry Reaction Kinetics Solvolysis

Unique Reductive Cyclization Pathway for Heterocycle Synthesis

(2E)-3-(2-Nitrophenyl)acryloyl chloride is a privileged precursor for the synthesis of nitrogen-containing heterocycles via a reductive cyclization pathway that is not accessible to its 4-nitro or 3-nitro isomers. A published method demonstrates the catalytic reductive cyclization of 2-nitrocinnamoyl derivatives with hydrogen over a platinum catalyst to yield a variety of heterocycles, including N-hydroxylactams, lactams, quinoline-N-oxides, and quinolines [1]. This reaction leverages the ortho relationship between the nitro group and the acryloyl side chain, enabling an intramolecular cyclization after reduction of the nitro group. The study explicitly states that the type of substituent on the 2-nitrocinnamoyl group is of significance for the type of heterocycle formed [1].

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Validated Utility in Generating Privileged Acrylamide Scaffolds with Documented Biological Activity

(2E)-3-(2-Nitrophenyl)acryloyl chloride, under the synonym trans-2-nitrocinnamoyl chloride, has been directly employed as a key building block in the synthesis of novel acrylamide-based inhibitors with quantifiable biological activity. A recent study (2025) reports the synthesis of (E)-N-(3-cyanothiophen-2-yl)-3-(2-nitrophenyl)-N-((E)-3-(2-nitrophenyl)acryloyl)acrylamide (CNNA-acrylamide) by reacting trans-2-nitrocinnamoyl chloride with 2-aminothiophen-3-carbonitrile [1]. Computational studies, including molecular docking and molecular dynamics simulations, demonstrated that this derivative exhibits a better binding affinity to Heat Shock Protein 90 (HSP90) than reference inhibitors BIIB021 and Geldanamycin [1].

Medicinal Chemistry Chemical Biology Drug Discovery

(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS 141236-47-7): Primary Research and Industrial Application Scenarios


Synthesis of Ortho-Fused Nitrogen Heterocycles for Medicinal Chemistry Libraries

Researchers focused on synthesizing libraries of quinoline, lactam, and N-hydroxylactam derivatives for drug discovery should procure (2E)-3-(2-nitrophenyl)acryloyl chloride. As detailed in Section 3, the ortho-nitro group enables a unique reductive cyclization pathway with H2/Pt that is structurally precluded for the 3-nitro and 4-nitro isomers [1]. This specificity makes it the only viable starting material for this class of heterocyclic scaffolds.

Development of Acrylamide-Based Kinase or Chaperone Inhibitors

Medicinal chemistry teams developing covalent or non-covalent inhibitors with acrylamide warheads can utilize (2E)-3-(2-nitrophenyl)acryloyl chloride as a validated precursor. Its direct use in the synthesis of a privileged acrylamide scaffold with demonstrated in silico binding affinity for HSP90—outperforming known inhibitors like Geldanamycin and BIIB021—provides a concrete rationale for its selection in related inhibitor development programs [2].

Mechanistic and Kinetic Studies of Ortho-Substituent Effects in Acyl Transfer Reactions

Physical organic chemists investigating substituent effects on solvolysis and aminolysis mechanisms can employ this compound as a probe. While direct rate data for the ortho-isomer is limited, the established kinetic data for para-substituted cinnamoyl chlorides provides a framework for comparative analysis [3]. Using (2E)-3-(2-nitrophenyl)acryloyl chloride allows for the study of proximity and electronic effects, extending structure-activity relationships in this important class of acyl halides.

Technical Documentation Hub

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